2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol

Catalog No.
S13810287
CAS No.
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-m...

Product Name

2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol

IUPAC Name

2-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylpropan-1-ol

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,7-13)11-5-8-3-4-9(6-12)14-8/h3-4,11-13H,5-7H2,1-2H3

InChI Key

NJPFEAMHANQIIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=C(O1)CO

2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol is a complex organic compound characterized by its unique structural features, which include a furan ring, hydroxymethyl groups, and an amino alcohol moiety. The compound is part of a broader class of furan derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the furan ring contributes to the compound's aromatic properties, while the hydroxymethyl and amino groups enhance its reactivity and interaction capabilities with biological systems.

Due to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The amino group may undergo reduction to yield amines.
  • Substitution Reactions: The hydroxyl group can engage in nucleophilic substitution, allowing for the formation of esters or ethers.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions under which these reactions occur will dictate the major products formed.

Furan derivatives have been extensively studied for their biological activities. 2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol is believed to exhibit antimicrobial properties, potentially inhibiting bacterial enzymes and affecting cellular pathways involved in inflammation and cancer. The interaction of this compound with specific molecular targets may lead to therapeutic effects, making it a candidate for further pharmacological studies.

The synthesis of 2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol can be achieved through several methods:

  • Starting from Furan Derivatives: The synthesis typically begins with commercially available furan derivatives, which are reacted with appropriate amines and alcohols under controlled conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation to facilitate the coupling of furan derivatives with amino alcohols.
  • Catalytic Hydrogenation: In some cases, hydrogenation processes involving catalysts may be employed to achieve desired functional group transformations.

These methods allow for the effective production of the compound while maintaining high purity levels.

The unique structural characteristics of 2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol lend themselves to various applications:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead structure in drug discovery efforts targeting bacterial infections or inflammatory diseases.
  • Material Science: Its chemical properties may allow for applications in polymer chemistry or as intermediates in the synthesis of novel materials.

Interaction studies are crucial for understanding how 2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol interacts with biological systems. Research has indicated that compounds with furan rings can engage with specific enzymes and receptors, influencing cellular responses. Further studies using techniques such as molecular docking and enzyme inhibition assays will provide insights into the mechanisms underlying its biological effects.

Several compounds share structural similarities with 2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol, including:

Compound NameStructural FeaturesUnique Aspects
5-HydroxymethylfurfuralFuran ring with hydroxymethyl groupKnown for its role as a biofeedstock
2,5-Bis(hydroxymethyl)furanTwo hydroxymethyl groups on a furan backboneUsed in the production of polyurethanes
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazideFuran derivative with hydrazide functionalityPotential antibacterial activity

Uniqueness: The uniqueness of 2-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol lies in its specific combination of functional groups that enable it to participate in a variety of

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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